3-Amino-4-chlorobenzaldehyde

Physicochemical characterization Thermal stability Distillation/purification

3-Amino-4-chlorobenzaldehyde (CAS 77740-83-1) is a disubstituted benzaldehyde building block bearing an electron-donating amino group (–NH₂) at the meta position and an electron-withdrawing chloro substituent (–Cl) at the para position relative to the aldehyde function. With a molecular formula of C₇H₆ClNO and a molecular weight of 155.58 g/mol, the compound is a yellowish-brown crystalline solid at ambient temperature.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 77740-83-1
Cat. No. B8809457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chlorobenzaldehyde
CAS77740-83-1
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)N)Cl
InChIInChI=1S/C7H6ClNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2
InChIKeyKLIDNCHOWGDFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-chlorobenzaldehyde (CAS 77740-83-1): Physicochemical Identity, Class Characteristics, and Procurement-Quality Specifications


3-Amino-4-chlorobenzaldehyde (CAS 77740-83-1) is a disubstituted benzaldehyde building block bearing an electron-donating amino group (–NH₂) at the meta position and an electron-withdrawing chloro substituent (–Cl) at the para position relative to the aldehyde function [1]. With a molecular formula of C₇H₆ClNO and a molecular weight of 155.58 g/mol, the compound is a yellowish-brown crystalline solid at ambient temperature . Its computed LogP of approximately 1.73–1.8 and topological polar surface area of 43.1 Ų place it in a physicochemical space distinct from both mono-substituted benzaldehyde analogs and regioisomeric aminochlorobenzaldehydes . Commercially, the compound is routinely supplied at purities of 95–98% with batch-specific Certificates of Analysis including NMR, HPLC, and GC data .

Why 3-Amino-4-chlorobenzaldehyde Cannot Be Readily Replaced by 3-Aminobenzaldehyde, 4-Chlorobenzaldehyde, or Regioisomeric Amino-chlorobenzaldehydes in Validated Synthetic Routes


The simultaneous presence and specific positional arrangement of the amino (position 3) and chloro (position 4) substituents on the benzaldehyde scaffold confer a unique electronic profile that cannot be replicated by mono-substituted analogs or regioisomers. 3-Aminobenzaldehyde (CAS 1709-44-0) lacks the chlorine atom, eliminating both the electron-withdrawing inductive effect and the heavy-atom handle required for cross-coupling and nucleophilic aromatic substitution . 4-Chlorobenzaldehyde (CAS 104-88-1) lacks the amino nucleophile, rendering it incapable of participating in Schiff base condensations or serving as a direct precursor for nitrogen-containing heterocycles . Regioisomeric aminochlorobenzaldehydes—such as 2-amino-5-chlorobenzaldehyde (CAS 20028-53-9) and 4-amino-3-chlorobenzaldehyde (CAS 93359-88-7)—place the amino and chloro groups in different relative orientations, altering both the directing effects in electrophilic aromatic substitution and the steric environment around the reactive aldehyde center . The quantitative evidence below demonstrates that these structural differences translate into measurable and functionally significant divergence in physical properties, synthetic utility, and downstream application scope.

Quantitative Differentiation Evidence for 3-Amino-4-chlorobenzaldehyde (CAS 77740-83-1) Relative to Its Closest Analogs


Boiling Point Elevation: 3-Amino-4-chlorobenzaldehyde vs. 3-Aminobenzaldehyde and 4-Chlorobenzaldehyde

3-Amino-4-chlorobenzaldehyde exhibits a boiling point of 284.1 ± 25.0 °C at 760 mmHg, which is approximately 14 °C higher than 3-aminobenzaldehyde (270.3 °C) and approximately 70 °C higher than 4-chlorobenzaldehyde (213–214 °C) . The substantial elevation relative to 4-chlorobenzaldehyde reflects the additional intermolecular hydrogen-bonding capacity introduced by the amino group, while the increment over 3-aminobenzaldehyde is attributable to the increased molecular weight and polarizability contributed by the chlorine substituent.

Physicochemical characterization Thermal stability Distillation/purification

Melting Point and Solid-State Handling Advantage of 3-Amino-4-chlorobenzaldehyde over 3-Aminobenzaldehyde and 4-Chlorobenzaldehyde

With a melting point of 128–130 °C, 3-Amino-4-chlorobenzaldehyde is a stable crystalline solid at ambient conditions, in stark contrast to 3-aminobenzaldehyde (mp 28–30 °C, a low-melting solid/liquid) and 4-chlorobenzaldehyde (mp 46 °C) . It also melts 56–59 °C higher than its closest regioisomer, 2-amino-5-chlorobenzaldehyde (mp 71–73 °C) . The elevated melting point indicates stronger crystal lattice energy, which correlates with reduced tendency to undergo thermal or oxidative degradation during ambient storage and shipping.

Solid-state properties Crystallinity Handling and storage Purification by recrystallization

Regioisomeric Density Differentiation: 3-Amino-4-chlorobenzaldehyde vs. 2-Amino-5-chlorobenzaldehyde

The density of 3-Amino-4-chlorobenzaldehyde (1.3 ± 0.1 g/cm³) is notably lower than that of its regioisomer 2-amino-5-chlorobenzaldehyde (1.348 g/cm³), despite identical molecular formula and mass [1]. This density differential of approximately 0.05 g/cm³ reflects differences in crystal packing efficiency arising from the altered spatial arrangement of hydrogen-bond donors and acceptors in the two regioisomers.

Density Crystal packing Molar volume Formulation

LogP and Lipophilicity Differentiation: Impact on Downstream Bioconjugation and Partitioning

3-Amino-4-chlorobenzaldehyde has a computed LogP of approximately 1.73–1.8, substantially lower than that of 4-chlorobenzaldehyde (LogP ≈ 2.10–2.15) [1]. The reduction in lipophilicity is driven by the hydrogen-bond-donating amino group, which increases aqueous compatibility relative to the purely halogenated analog. This places the target compound in a more balanced hydrophilic–lipophilic space that may be desirable for intermediates destined for aqueous-phase bioconjugation or for constructing drug-like scaffolds requiring moderate polarity.

Lipophilicity LogP Drug-likeness ADME prediction Extraction efficiency

Commercial Purity Benchmarks and Batch-Level Analytical Characterization

3-Amino-4-chlorobenzaldehyde is routinely available from multiple suppliers at defined purity grades: 97% (Bidepharm, with NMR/HPLC/GC batch data), 98% (Chemscene, Leyan), and 95% (AKSci) . In comparison, 3-aminobenzaldehyde is frequently supplied as a polymer or requires cold-chain storage due to its low melting point and susceptibility to oxidation, while 2-amino-5-chlorobenzaldehyde is typically offered at 97% purity but with fewer suppliers providing multi-technique batch characterization . The availability of orthogonal analytical characterization (NMR, HPLC, GC) for the target compound provides procurement-grade confidence in structural identity and purity that reduces the risk of importing undefined impurities into sensitive downstream syntheses.

Quality control Purity specification Analytical characterization Procurement Batch consistency

Derivative Pharmacological Activity: 3-Amino-4-chlorophenyl-Containing Compounds as Potent Kinase Inhibitors (Class-Level Inference)

Derivatives incorporating the 3-amino-4-chlorophenyl moiety—directly accessible from 3-amino-4-chlorobenzaldehyde—have demonstrated potent kinase inhibition. A compound bearing this substructure (ChEMBL CHEMBL4860630) showed IC₅₀ values of 0.660 nM against human casein kinase II (CK2) and 33 nM against dual-specificity protein kinase CLK2 [1]. In contrast, the 2-amino-5-chlorophenyl regioisomeric scaffold is preferentially utilized in COX-2 inhibitor impurity synthesis (e.g., etoricoxib-related intermediates), indicating divergent pharmacophoric trajectories dictated by the amino/chloro substitution pattern [2]. This evidence is class-level inference: the intrinsic activity resides in the elaborated derivatives, not the aldehyde building block itself, but the accessibility and regiochemical fidelity of the building block directly determine which derivative space can be explored.

Kinase inhibition Medicinal chemistry CK2 CLK2 Building block utility

Validated Application Scenarios for 3-Amino-4-chlorobenzaldehyde Based on Quantitative Differentiation Evidence


Synthesis of 3-Amino-4-chlorophenyl-Containing Kinase Inhibitor Libraries for Oncology and CNS Target Screening

Medicinal chemistry groups pursuing kinase inhibitors—particularly those targeting CK2 (oncogenic signaling) or CLK2 (Alzheimer's disease)—should prioritize 3-amino-4-chlorobenzaldehyde as the entry building block. Derivatives incorporating the 3-amino-4-chlorophenyl substructure have demonstrated sub-nanomolar CK2 inhibition (IC₅₀ = 0.660 nM) and potent CLK2 activity (IC₅₀ = 33 nM) [1]. The 2-amino-5-chlorophenyl regioisomer, by contrast, is not associated with comparable kinase-inhibitor literature but is instead documented as an intermediate for COX-2 inhibitor impurities [2]. Selection of the correct regioisomer at the procurement stage is therefore a binary determinant of access to this target space.

High-Temperature or Extended-Duration Synthetic Sequences Requiring Thermally Robust Intermediates

Synthetic protocols involving high-boiling solvents (e.g., DMF, DMSO, NMP) or prolonged heating benefit from intermediates with elevated melting points and boiling points to minimize volatilization losses and oxidative degradation. With a melting point of 128–130 °C and a boiling point of ~284 °C, 3-amino-4-chlorobenzaldehyde substantially outperforms 3-aminobenzaldehyde (mp 28–30 °C, bp 270 °C) and 4-chlorobenzaldehyde (mp 46 °C, bp 214 °C) in thermal resilience . This makes the target compound the superior choice for reactions requiring temperatures exceeding 100 °C where lower-melting analogs would exist as liquids susceptible to air oxidation.

Aqueous-Phase or Mixed-Solvent Bioconjugation and Heterocycle Formation Requiring Balanced Hydrophilicity

The computed LogP of 1.73–1.8 for 3-amino-4-chlorobenzaldehyde positions it approximately 0.4 LogP units more hydrophilic than 4-chlorobenzaldehyde (LogP ≈ 2.15) [3]. This property is advantageous in reaction sequences that involve aqueous work-ups, phase-transfer catalysis, or bioconjugation steps where excessive lipophilicity can cause precipitation at phase interfaces. The amino group provides both the hydrogen-bond donor capacity and the nucleophilic handle for imine/Schiff base formation under aqueous-compatible conditions, while the chlorine atom serves as a latent site for subsequent cross-coupling (Suzuki, Buchwald–Hartwig, or Ullmann-type reactions).

Multi-Gram to Kilogram Scale-Up Programs Requiring Defined Purity Specifications and Multi-Supplier Qualification

Process chemistry groups scaling reactions from gram to kilogram quantities require building blocks with well-defined purity envelopes and multi-technique batch characterization to ensure reproducibility. 3-Amino-4-chlorobenzaldehyde is available at 97–98% purity with orthogonal QC data (NMR, HPLC, GC) from multiple independent suppliers, including Bidepharm (97%, full QC), Chemscene (98%), and AKSci (95%) . This competitive supply landscape provides procurement leverage and reduces the risk of single-source supply chain disruptions, a consideration that does not apply equally to less widely stocked regioisomers such as 4-amino-3-chlorobenzaldehyde.

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